Indole-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

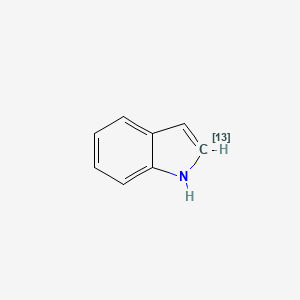

Indole-13C is a carbon-13 labeled derivative of indole, a heterocyclic aromatic organic compound. Indole itself is a significant structure in organic chemistry, found in many natural products and pharmaceuticals. The carbon-13 isotope labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural and dynamic studies of molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Indole-13C typically involves the incorporation of carbon-13 labeled precursors. One common method is the use of carbon-13 dioxide as the isotope source. Ruthenium-mediated ring-closing metathesis is a key step in constructing the carbon-13 containing indole carbocycle . Another method involves the use of labeled tryptophan precursors for in vivo protein expression .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using carbon-13 labeled starting materials. The process may include steps such as electrophilic fluorination and palladium-mediated cross-coupling to introduce the labeled carbon atoms .

Análisis De Reacciones Químicas

Types of Reactions: Indole-13C undergoes various chemical reactions, including:

Oxidation: Indole derivatives can be oxidized to form compounds like indole-3-carboxaldehyde.

Reduction: Reduction reactions can convert indole derivatives to more saturated compounds.

Substitution: Electrophilic substitution reactions are common, where substituents are introduced at specific positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Aplicaciones Científicas De Investigación

Indole-13C has a wide range of applications in scientific research:

Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.

Biology: Serves as a tracer in metabolic studies and protein labeling.

Medicine: Helps in the development of new drugs by providing insights into drug-receptor interactions.

Industry: Used in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals

Mecanismo De Acción

The mechanism of action of Indole-13C involves its role as a labeled compound in NMR spectroscopy. The carbon-13 isotope provides a distinct signal, allowing researchers to track the compound’s behavior in various chemical and biological systems. This helps in understanding molecular interactions, metabolic pathways, and the effects of drugs at the molecular level .

Comparación Con Compuestos Similares

Indole-15N: Another labeled indole derivative used in NMR studies.

Indole-3-carbinol: A naturally occurring compound with significant biological activity.

3,3’-Diindolylmethane: A derivative of indole-3-carbinol with potential therapeutic applications

Uniqueness: Indole-13C is unique due to its carbon-13 labeling, which provides specific advantages in NMR spectroscopy.

Actividad Biológica

Indole-13C, a stable isotope-labeled derivative of indole, has garnered interest in scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

This compound is derived from the natural compound indole, which is known for its presence in various biological systems and its role in plant defense mechanisms. The incorporation of the carbon-13 isotope allows for enhanced tracking and analysis in metabolic studies, particularly in understanding the compound's interactions within biological systems.

Pharmacological Properties

This compound exhibits a range of biological activities that can be categorized into several key areas:

-

Anticancer Activity

- Mechanism : this compound has been shown to modulate estrogen metabolism, which is crucial in the development of hormone-dependent cancers. Studies indicate that it can inhibit tumor growth by targeting specific pathways associated with cancer cell proliferation and survival .

- Case Studies : In murine models, Indole-3-carbinol (I3C), a related compound, has demonstrated the ability to prevent cervical cancer associated with HPV by reducing dysplasia and tumor formation . Additionally, dietary administration of I3C has shown promise in inhibiting breast cancer cell lines in xenotransplantation studies .

-

Anti-inflammatory Effects

- Mechanism : this compound influences immune responses by modulating cytokine production. It enhances the production of IL-22, which plays a role in protecting against inflammatory diseases such as colitis by promoting beneficial gut microbiota and increasing butyrate production .

- Research Findings : In animal studies, treatment with I3C led to reduced colonic inflammation and improved mucosal protection through the modulation of immune responses .

-

Antioxidant Activity

- Mechanism : Indole compounds are known to exhibit antioxidant properties that help combat oxidative stress within cells. This activity is vital for maintaining cellular health and preventing damage associated with chronic diseases .

- Research Findings : Studies have reported that this compound can reduce oxidative stress markers in various cell types, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .

The biological activities of this compound are mediated through various molecular pathways:

- Estrogen Receptor Modulation : this compound has been shown to interact with estrogen receptors, leading to altered gene expression patterns that inhibit cancer cell growth. This interaction is particularly relevant in hormone-sensitive cancers like breast and cervical cancer .

- Autophagy Induction : The compound promotes autophagy, a process critical for cellular homeostasis and response to stress. By enhancing autophagic activity, this compound can help eliminate damaged proteins and organelles, thereby supporting cell survival under stress conditions .

- Gut Microbiota Modulation : this compound influences gut microbiota composition, which is crucial for maintaining gut health and preventing inflammation. By promoting beneficial microbial populations, it contributes to overall metabolic health .

Data Summary

The following table summarizes key findings on the biological activity of this compound:

Propiedades

Fórmula molecular |

C8H7N |

|---|---|

Peso molecular |

118.14 g/mol |

Nombre IUPAC |

1H-indole |

InChI |

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i6+1 |

Clave InChI |

SIKJAQJRHWYJAI-PTQBSOBMSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C=[13CH]N2 |

SMILES canónico |

C1=CC=C2C(=C1)C=CN2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.